molecular formula C6H10ClF3N4 B2385443 1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride CAS No. 1855900-52-5

1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride

Cat. No. B2385443
M. Wt: 230.62
InChI Key: WQYHIJHFXWCKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a chemical compound with potential applications in scientific research. This compound has a unique structure and properties that make it a valuable tool for studying various biological processes. In

Mechanism Of Action

The mechanism of action of 1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride involves the covalent modification of specific amino acid residues in proteins. The compound reacts with the active site of enzymes and forms a stable covalent bond with the amino acid residue. This results in the inhibition of enzyme activity and the modification of protein structure and function.

Biochemical And Physiological Effects

1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as proteases, kinases, and phosphatases. The compound also inhibits the growth of cancer cells in vitro. In addition, it has been reported to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride in lab experiments is its specificity towards certain amino acid residues in proteins. This makes it a valuable tool for studying the activity of specific enzymes and proteins. However, the compound may also have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Future Directions

There are various future directions for research involving 1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride. One potential direction is the development of more specific and potent analogs of the compound. This could improve its efficacy and reduce off-target effects. Another direction is the application of the compound in vivo, to study its effects on biological systems in a more physiologically relevant context. Additionally, the compound could be used to study the activity of specific enzymes and proteins in disease states, such as cancer, to identify potential therapeutic targets.

Synthesis Methods

The synthesis of 1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride involves the reaction of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide with hydrochloric acid. This reaction results in the formation of 1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from an appropriate solvent.

Scientific Research Applications

1-Ethyl-5-hydrazino-3-(trifluoromethyl)-1H-pyrazole hydrochloride has various scientific research applications. It can be used as a probe to study the activity of various enzymes, such as proteases, kinases, and phosphatases. The compound can also be used to study the structure and function of proteins and nucleic acids. In addition, it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N4.ClH/c1-2-13-5(11-10)3-4(12-13)6(7,8)9;/h3,11H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYHIJHFXWCKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride

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